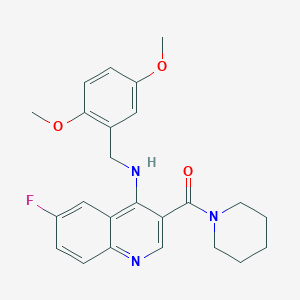
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a 2-chlorophenyl group at the 1-position and a propan-2-yl (or isopropyl) group at the 5-position. The 4-position of the pyrazole ring is attached to a carboxylic acid functional group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a common feature in many biologically active compounds . The chlorine atom on the phenyl ring, the isopropyl group, and the carboxylic acid group would all contribute to the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound having acidic properties. The chlorine atom on the phenyl ring could also influence the compound’s reactivity and stability .科学的研究の応用
Synthesis and Structural Analysis
Research has focused on the synthesis and crystallographic analysis of pyrazole derivatives. For instance, Kumarasinghe et al. (2009) explored the synthesis of a related compound, highlighting the importance of crystallographic analysis for unambiguous structure determination due to the regiospecific nature of these compounds (Kumarasinghe et al., 2009). Similarly, studies on compounds with slight modifications in the pyrazole structure have been conducted to understand their molecular geometry, vibrational frequencies, and theoretical calculations, indicating their potential for diverse applications (Alaşalvar et al., 2014).
Antimicrobial and Anticancer Activities
Several studies have synthesized novel pyrazole derivatives and evaluated their antimicrobial and anticancer potentials. For example, Hafez et al. (2016) synthesized novel pyrazole derivatives, showing higher anticancer activity compared to reference drugs and exhibiting good antimicrobial activity (Hafez et al., 2016). Another study by Ravula et al. (2016) reported on the synthesis of pyrazoline derivatives, highlighting their significant anti-inflammatory and antibacterial activities supported by molecular docking studies (Ravula et al., 2016).
Molecular Docking and Computational Studies
Computational and docking studies have become integral in understanding the interactions of pyrazole derivatives with biological targets. Viji et al. (2020) and Venil et al. (2021) have used molecular docking to predict the binding affinities of synthesized compounds, providing insights into their potential biological activities and mechanisms of action (Viji et al., 2020), (Venil et al., 2021).
作用機序
The mechanism of action of this compound would depend on its intended use or biological activity. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8(2)12-9(13(17)18)7-15-16(12)11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQAENDGYXOMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2764602.png)
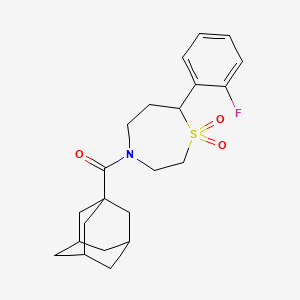
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2764604.png)

![5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2764610.png)
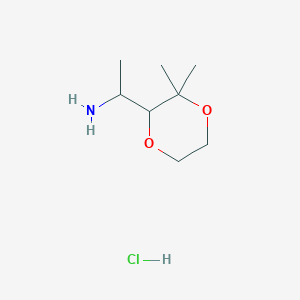
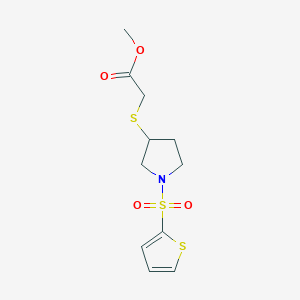
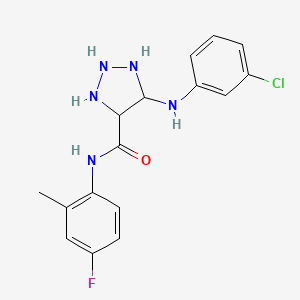
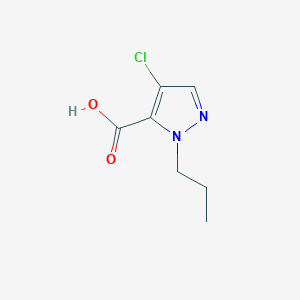
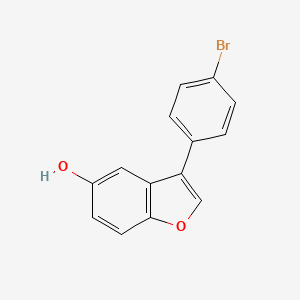
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)
